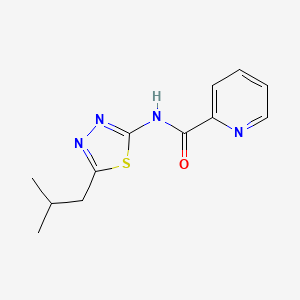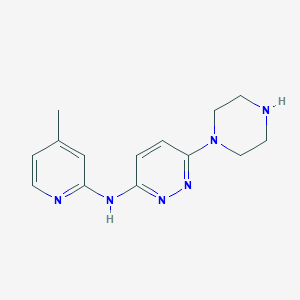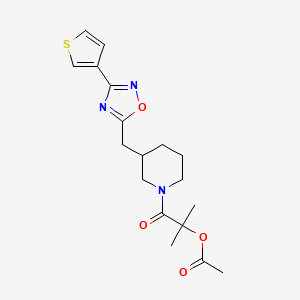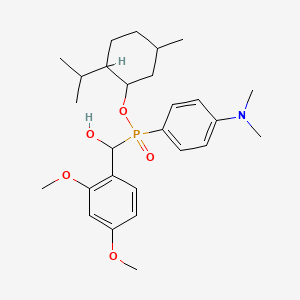
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-isobutyl-1,3,4-thiadiazol-2-yl)picolinamide” is a chemical compound with the molecular formula C12H14N4OS . It has an average mass of 262.331 Da and a mono-isotopic mass of 262.088837 Da . This compound is also known as “N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-4-[(5E)-4-OXO-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE” with a linear formula of C18H20N4O2S4 and a molecular weight of 452.642 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CC(C)Cc1nnc(s1)NS(=O)(=O)c2ccc(cc2)NC(=O)C . This notation provides a way to represent the structure of the molecule in a linear format.
Aplicaciones Científicas De Investigación
Development of Fluorescence Sensors
A study by Kiani et al. (2020) highlights the development of a novel carboxamide-based fluorescence sensor for detecting metal ions such as Hg2+, Zn2+, and Cd2+. The synthesized ligand showed significant fluorescence intensity enhancement upon the addition of these metal ions, indicating its potential application in environmental monitoring and medical diagnostics. The research also noted the low toxicity of the ligand and its complexes, suggesting their suitability for future medical applications (Kiani, M., Bagherzadeh, M., Meghdadi, S., Rabiee, N., Abbasi, A., Schenk‐Joß, K., Tahriri, M., Tayebi, L., & Webster, T., 2020).
Antimycobacterial Activity
Research by Gezginci, Martin, and Franzblau (1998) demonstrated the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis. The study suggests the potential of these compounds in developing new antimicrobial agents (Gezginci, M., Martin, A., & Franzblau, S., 1998).
Catalytic Applications
Another study by Kiani et al. (2020) focused on the synthesis of a Cu(II)-carboxamide complex and its application as a catalyst in the CuAAC reaction. The complex demonstrated promising antibacterial activity, highlighting its potential in pharmaceutical applications (Kiani, M., Bagherzadeh, M., Meghdadi, S., Fadaei‐Tirani, F., Babaie, M., Schenk‐Joß, K., 2020).
Isoquinolines Synthesis
Kuai et al. (2017) reported the use of picolinamide as a traceless directing group in the cobalt-catalyzed synthesis of isoquinolines, demonstrating the utility of picolinamide derivatives in facilitating organic synthesis (Kuai, C.-S., Wang, L., Li, B., Yang, Z., & Cui, X., 2017).
Propiedades
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(2)7-10-15-16-12(18-10)14-11(17)9-5-3-4-6-13-9/h3-6,8H,7H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHAQWCFAHDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2706245.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2706246.png)

![3-[(1-Naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2706248.png)


![3-Chloro-5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2706252.png)

![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)
![4-{[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2706257.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2706258.png)
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2706266.png)
